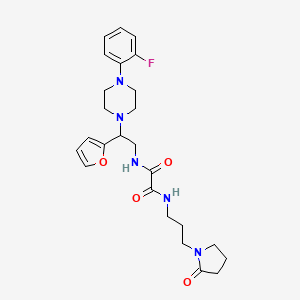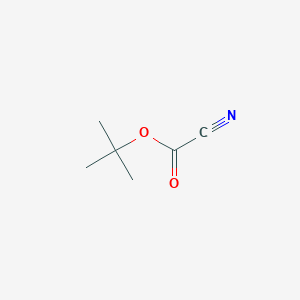![molecular formula C16H14F3N5OS B2729871 N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1796990-85-6](/img/structure/B2729871.png)
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is an organic compound with promising applications in various scientific fields. It contains a unique combination of cyclopropyl, trifluoromethyl, pyrazole, benzo[c][1,2,5]thiadiazole, and carboxamide groups, each contributing to its diverse chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound is typically synthesized through multi-step organic synthesis. A common method involves the initial formation of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole via cyclization reactions of appropriate precursors. This is followed by the reaction with 2-bromoethylbenzo[c][1,2,5]thiadiazole-5-carboxylate under nucleophilic substitution conditions. Finally, the ester group is converted to a carboxamide through an amidation process.
Industrial Production Methods: Industrial production methods might involve optimizing the same reactions on a larger scale. Key considerations include reaction yield, purity, and cost-effectiveness. Techniques like continuous flow synthesis can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Application of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions using reagents like sodium hydride for deprotonation or alkyl halides for alkylation.
Major Products Formed:
Oxidation: Possible formation of sulfoxides or sulfones.
Reduction: Potential formation of corresponding alcohols or amines.
Substitution: Introduction of various substituents depending on the electrophile/nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules, useful in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Potential use as a ligand in biochemical studies, particularly in understanding enzyme interactions and receptor binding.
Medicine: Investigated for its potential pharmaceutical properties, such as anti-inflammatory or anticancer activities, due to its unique structural features.
Industry: Applications in materials science, such as the development of organic electronic devices or novel polymers.
Mecanismo De Acción
The compound's mechanism of action involves its ability to interact with specific molecular targets, such as enzymes or receptors. It can modulate biological pathways by binding to active sites or altering conformations. The presence of trifluoromethyl and cyclopropyl groups may enhance its binding affinity and specificity.
Comparación Con Compuestos Similares
N-(2-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
N-(2-(5-phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Comparison: N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide stands out due to the presence of the cyclopropyl group, which imparts unique steric and electronic properties. This can influence its reactivity and interactions with biological targets, potentially leading to different pharmacological profiles compared to its analogs. Additionally, the combination of benzo[c][1,2,5]thiadiazole and carboxamide groups may provide distinctive chemical characteristics and enhanced stability.
Uniqueness: The specific arrangement of functional groups and the presence of a trifluoromethyl group make it particularly interesting for medicinal chemistry research, offering a balance of lipophilicity and electronic effects that can be fine-tuned for desired properties.
Propiedades
IUPAC Name |
N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5OS/c17-16(18,19)14-8-13(9-1-2-9)24(21-14)6-5-20-15(25)10-3-4-11-12(7-10)23-26-22-11/h3-4,7-9H,1-2,5-6H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMXFAJNELRTFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=CC4=NSN=C4C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-(4-ethylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2729788.png)
![(2,5-Dimethylfuran-3-yl)(4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2729789.png)

![1,3-Dimethyl 2-[(5-methyl-1,2-oxazol-3-yl)methyl]propanedioate](/img/structure/B2729795.png)




![3-(4-chlorophenyl)-7,9-dimethyl-1-(3-phenylpropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2729803.png)



![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B2729809.png)

